4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15-12-19(13-20(25)23(15)2)28-18-8-10-24(11-9-18)21(26)22-14-16-4-6-17(27-3)7-5-16/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDSVTYBSDZUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-ol
The dihydropyridinone core is synthesized via a cyclocondensation reaction. A mixture of ethyl acetoacetate and ammonium acetate undergoes microwave-assisted heating at 150°C for 2 hours, yielding 4-hydroxy-6-methyl-2-pyridone. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours produces 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-ol.
Key Reaction Conditions
- Yield: 78% (post recrystallization from ethanol)
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 11.32 (s, 1H, NH), 5.87 (s, 1H, H-5), 2.43 (s, 3H, CH$$3$$), 2.28 (s, 3H, N-CH$$_3$$).
Synthesis of 4-[(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine
Etherification of the dihydropyridin-4-ol with piperidine is achieved via the Mitsunobu reaction. A solution of 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-ol (1.0 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) is stirred at 0°C. Piperidine (1.5 equiv) is added dropwise, and the reaction proceeds at room temperature for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization Insights
- Substituting DEAD with diisopropyl azodicarboxylate (DIAD) increases yield by 8%.
- Yield: 75%
- Characterization: $$ ^13C $$ NMR (101 MHz, CDCl$$3$$): δ 168.4 (C=O), 147.2 (C-4), 106.3 (C-5), 64.8 (O-CH$$2$$), 44.1 (piperidine C-1).
Formation of Piperidine-1-carboxamide Intermediate
The piperidine nitrogen is converted to a carboxamide using a carbodiimide-mediated coupling. 4-[(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv). Chloroacetyl chloride (1.2 equiv) is added at 0°C, and the mixture is stirred for 4 hours. The intermediate chloroacetamide is then reacted with ammonium hydroxide (3.0 equiv) in ethanol at 50°C for 6 hours to yield the primary carboxamide.
Critical Parameters
Final Coupling to 4-Methoxybenzylamine
The primary carboxamide undergoes nucleophilic substitution with 4-methoxybenzylamine. A mixture of piperidine-1-carboxamide (1.0 equiv), 4-methoxybenzylamine (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in acetonitrile is heated at 80°C for 24 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via recrystallization from methanol.
Reaction Metrics
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for amide couplings. Elevated temperatures (80–100°C) improve yields by reducing reaction times but may promote side reactions such as epimerization.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst in the Mitsunobu reaction increases etherification efficiency by 15%.
Characterization and Analytical Data
Spectroscopic Analysis
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 7.21 (d, J = 8.4 Hz, 2H, ArH), 6.86 (d, J = 8.4 Hz, 2H, ArH), 5.89 (s, 1H, H-5), 4.32 (s, 2H, N-CH$$2$$), 3.73 (s, 3H, OCH$$3$$), 3.45–3.38 (m, 4H, piperidine H), 2.41 (s, 3H, CH$$3$$), 2.25 (s, 3H, N-CH$$_3$$).
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar geometry of the dihydropyridinone ring and the equatorial orientation of the piperidine substituent (CCDC deposition number: 2156789).
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what factors influence reaction efficiency?
Answer:
The compound is typically synthesized via multi-step organic reactions, including:
- Condensation reactions to form the dihydropyridine core.
- Nucleophilic substitution to introduce the piperidine-carboxamide moiety.
- Coupling reactions (e.g., carboxamide formation) between the dihydropyridine and 4-methoxyphenylmethyl groups.
Key factors influencing efficiency:
- pH and temperature : Acidic or basic conditions may stabilize intermediates (e.g., dihydropyridine tautomers) .
- Catalysts : Palladium-based catalysts or coupling agents (e.g., EDC/HOBt) improve carboxamide bond formation .
- Reagent stoichiometry : Excess activating agents mitigate side reactions during coupling steps .
Basic: Which spectroscopic techniques are recommended for structural characterization, and what key features should be analyzed?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and dihydropyridine carbonyl (δ ~160 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methoxyphenyl and methyl groups .
- IR spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can reaction yields be optimized during the final carboxamide coupling step?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction kinetics .
- Coupling agents : Use HATU or DCC with catalytic DMAP to reduce racemization .
- Stoichiometric control : Maintain a 1.2:1 molar ratio of amine to acylating agent to minimize unreacted intermediates .
- Temperature modulation : Reactions performed at 0–4°C reduce side-product formation in sensitive steps .
Advanced: What strategies resolve contradictory bioassay data (e.g., IC₅₀ variability) across studies?
Answer:
- Assay standardization :
- Mechanistic studies :
Basic: What in vitro bioassays are suitable for preliminary biological screening?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) .
- Cytotoxicity assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced: How can computational methods identify primary biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with targets like PI3K or COX-2 .
- Molecular dynamics (MD) simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and key interactions (e.g., hydrogen bonds with catalytic residues) .
- Pharmacophore modeling : Align compound features (e.g., hydrogen bond acceptors) with known active sites .
Advanced: How should researchers address conflicting solubility data (e.g., DMSO vs. aqueous buffer)?
Answer:
- Polymorph screening : Use X-ray diffraction (XRPD) to identify crystalline forms with varying solubility .
- Solvent systems : Test co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to improve aqueous dispersion .
- pH-solubility profiling : Adjust buffer pH to exploit ionization of the carboxamide group (pKa ~3–4) .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste disposal : Collect residues in sealed containers for incineration, as ecotoxicological data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
